(S)-JNJ-54166060

Enantioselectivity Stereochemistry P2X7 Antagonism

Select (S)-JNJ-54166060 to ensure rigorous stereochemical control in P2X7 research. As the inactive (S)-enantiomer, it is the essential negative control for validating P2X7-dependent effects in neuroinflammation and pain studies. Avoid confounding results from generic substitutes.

Molecular Formula C20H15ClF4N4O
Molecular Weight 438.8 g/mol
Cat. No. B12426877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-JNJ-54166060
Molecular FormulaC20H15ClF4N4O
Molecular Weight438.8 g/mol
Structural Identifiers
SMILESCC1C2=C(CCN1C(=O)C3=C(C(=CC=C3)C(F)(F)F)Cl)N(C=N2)C4=NC=C(C=C4)F
InChIInChI=1S/C20H15ClF4N4O/c1-11-18-15(29(10-27-18)16-6-5-12(22)9-26-16)7-8-28(11)19(30)13-3-2-4-14(17(13)21)20(23,24)25/h2-6,9-11H,7-8H2,1H3/t11-/m0/s1
InChIKeyPLIXFSPGDVKMDM-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-JNJ-54166060: Stereoisomeric Reference for P2X7 Receptor Pharmacology


(S)-JNJ-54166060 is the (S)-enantiomer of JNJ-54166060, a potent and selective antagonist of the P2X7 purinergic receptor [1]. While the active (R)-enantiomer, JNJ-54166060, has been extensively characterized with IC50 values of 4, 115, and 72 nM for human, rat, and mouse P2X7, respectively [1], the (S)-enantiomer serves as a critical control compound for investigating stereoselectivity in P2X7 antagonist binding and activity . This compound is a solid with a molecular weight of 438.81 g/mol and the formula C20H15ClF4N4O .

Why (S)-JNJ-54166060 Cannot Be Replaced by Generic P2X7 Antagonists


Substituting (S)-JNJ-54166060 with another P2X7 antagonist or a racemic mixture introduces significant scientific risk due to stereochemistry-dependent activity and species-specific pharmacology. The (R)-enantiomer, JNJ-54166060, is the active species, and the (S)-enantiomer is generally inactive [1]. Therefore, using a racemic mixture would dilute the active component and confound results. Furthermore, P2X7 antagonists exhibit marked differences in species potency and brain penetration. For instance, JNJ-54166060 has a brain/plasma ratio of ~3 in rats [2], a property not shared by all P2X7 antagonists. Generic substitution ignores these critical parameters, leading to irreproducible or misinterpreted data in models of neuroinflammation and pain.

Quantitative Differentiation of (S)-JNJ-54166060 from Active Enantiomers and Class Compounds


Enantiomeric Activity Contrast: (S)-JNJ-54166060 as a Stereochemistry Control

JNJ-54166060 is the active (R)-enantiomer, and its (S)-enantiomer, (S)-JNJ-54166060, is generally inactive at the P2X7 receptor [1]. This stereospecificity is critical; in studies of related P2X7 antagonists like AZ11645373, the (S)-enantiomer was ineffective on mouse P2X7 while the (R)-enantiomer acted as a full antagonist [2]. Thus, (S)-JNJ-54166060 serves as an essential negative control to validate target engagement and rule out non-stereospecific effects.

Enantioselectivity Stereochemistry P2X7 Antagonism

Superior Human P2X7 Potency of Active Enantiomer vs. A-740003

The active (R)-enantiomer, JNJ-54166060, demonstrates significantly higher potency at the human P2X7 receptor compared to the commonly used antagonist A-740003. JNJ-54166060 has an IC50 of 4 nM [1], whereas A-740003 has an IC50 of 40 nM for human P2X7 . This ~10-fold difference in potency is critical for experiments requiring robust receptor blockade.

P2X7 Receptor IC50 Comparative Pharmacology

Enhanced Brain Penetration of Active Enantiomer Compared to Class Average

JNJ-54166060 achieves a brain-to-plasma concentration ratio of approximately 3 in rats [1]. This is a notable advantage over many other P2X7 antagonists, which often exhibit poor CNS penetration. For example, some compounds in the same class have brain/plasma ratios below 1 [2]. This high brain penetration is essential for studies targeting neuroinflammation and central nervous system disorders.

Blood-Brain Barrier CNS Penetration Neuroinflammation

Unique CYP3A4 Inhibition Profile of Active Enantiomer

JNJ-54166060 is a regioselective inhibitor of midazolam CYP3A metabolism with an IC50 of 2 μM [1]. This is a distinct metabolic liability compared to other P2X7 antagonists. For instance, JNJ-55308942, another brain-penetrant P2X7 antagonist, has a different CYP inhibition profile . Researchers using (S)-JNJ-54166060 as a control must be aware of this property to avoid confounding pharmacokinetic or drug-drug interaction studies.

Drug-Drug Interactions CYP450 ADME

Definitive Applications for (S)-JNJ-54166060 Based on Comparative Evidence


Stereochemical Control in P2X7 Antagonist Binding and Activity Assays

(S)-JNJ-54166060 is the optimal negative control for any in vitro or cell-based assay investigating the effects of JNJ-54166060. Since the P2X7 antagonist activity is confined to the (R)-enantiomer [1], including (S)-JNJ-54166060 at equivalent concentrations allows researchers to unambiguously attribute observed effects to stereospecific target engagement rather than non-specific compound interactions.

Validating CNS Target Engagement in Rodent Models of Neuroinflammation

In studies utilizing JNJ-54166060 for its high brain penetration (brain/plasma ratio ~3) [2], (S)-JNJ-54166060 serves as a critical control. By comparing the effects of the active (R)-enantiomer with the inactive (S)-enantiomer in models of neuroinflammation, pain, or depression, researchers can validate that any observed CNS effects are P2X7-dependent.

Controlling for CYP3A4-Mediated Drug-Drug Interactions in Pharmacokinetic Studies

Given JNJ-54166060's property as a regioselective CYP3A4 inhibitor (IC50 = 2 μM) [3], using (S)-JNJ-54166060 allows researchers to control for any potential pharmacokinetic interactions when the compound is used in combination with other drugs metabolized by this pathway. This is essential for accurate interpretation of in vivo efficacy and safety data.

Species-Specific P2X7 Pharmacology Studies Requiring Enantiopure Controls

Because P2X7 antagonists show species-specific potencies (e.g., JNJ-54166060 IC50: human 4 nM, rat 115 nM, mouse 72 nM) [1], studies across different species require rigorous controls. (S)-JNJ-54166060 provides a stereochemically matched, inactive control to ensure that any species-dependent differences in response are due to genuine pharmacology and not off-target effects of the active enantiomer.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-JNJ-54166060

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.